Cyclanoline chloride

描述

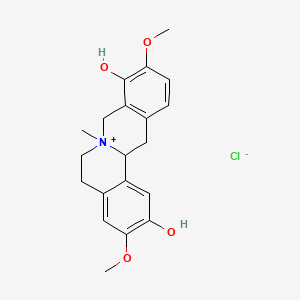

Structure

3D Structure of Parent

属性

IUPAC Name |

3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21;/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPKBYHISSKVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17472-50-3 | |

| Record name | Cyclanoline chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017472503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Biosynthesis of Cyclanoline Chloride: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclanoline, a protoberberine alkaloid identified in plants such as Stephania venosa and Phellodendron amurense, has garnered interest for its potential pharmacological activities. As a quaternary ammonium salt, Cyclanoline chloride is the common form utilized in research. A comprehensive understanding of its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel derivatives. This technical guide provides a detailed overview of the known and proposed biosynthetic pathway of Cyclanoline, summarizes available quantitative data, outlines key experimental protocols for pathway elucidation, and presents visual diagrams of the biosynthetic route and associated experimental workflows. While the upstream pathway leading to the protoberberine scaffold is well-characterized, the terminal steps in Cyclanoline biosynthesis are yet to be fully elucidated. This guide consolidates current knowledge and highlights areas for future research.

Introduction to Cyclanoline and Benzylisoquinoline Alkaloid Biosynthesis

Cyclanoline is a member of the vast and structurally diverse family of benzylisoquinoline alkaloids (BIAs). The biosynthesis of all BIAs originates from the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the central precursor to all BIAs.[1] Subsequent modifications, including O-methylation, N-methylation, hydroxylation, and the formation of characteristic ring structures, are catalyzed by a suite of enzymes, primarily O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases.

The Biosynthetic Pathway to Cyclanoline

The biosynthesis of Cyclanoline can be conceptually divided into two major stages: the well-established formation of the protoberberine scaffold and the proposed terminal steps leading to Cyclanoline itself.

Established Pathway to the Protoberberine Core

The initial steps of the pathway, leading to the key intermediate (S)-canadine, are shared among many protoberberine alkaloids and have been extensively studied.

-

From L-Tyrosine to (S)-Reticuline: L-tyrosine is converted to dopamine and 4-HPAA through parallel branches of the pathway. Norcoclaurine synthase (NCS) catalyzes the stereospecific condensation of dopamine and 4-HPAA to yield (S)-norcoclaurine. A series of methylation and hydroxylation steps, catalyzed by enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (NMCH), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), convert (S)-norcoclaurine to the pivotal intermediate (S)-reticuline.[2][3]

-

Formation of the Protoberberine Scaffold: (S)-Reticuline is the branchpoint intermediate for numerous BIA subclasses. In the protoberberine pathway, the berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, resulting in (S)-scoulerine.[2]

-

Synthesis of (S)-Canadine: (S)-Scoulerine undergoes a 9-O-methylation reaction catalyzed by (S)-scoulerine 9-O-methyltransferase (SMT) to produce (S)-tetrahydrocolumbamine.[4] Subsequently, canadine synthase, a cytochrome P450 enzyme (CYP719A21), catalyzes the formation of a methylenedioxy bridge from the o-methoxyphenol group of (S)-tetrahydrocolumbamine to yield (S)-canadine.[5]

Proposed Biosynthetic Pathway from (S)-Canadine to Cyclanoline

The terminal steps of Cyclanoline biosynthesis have not been experimentally verified. However, based on the chemical structures of co-occurring alkaloids such as Corydalmine and known enzymatic reactions in BIA metabolism, a plausible pathway can be proposed.

It is hypothesized that (S)-canadine undergoes further modifications, likely involving O-methylation and N-methylation, to yield Cyclanoline. One possible intermediate is Corydalmine, which shares a similar tetrahydroprotoberberine core with Cyclanoline but differs in its methylation pattern.

Proposed Steps:

-

Conversion of (S)-Canadine to an Intermediate: (S)-Canadine may be a substrate for one or more O-methyltransferases (OMTs) that modify its phenolic hydroxyl groups.

-

N-methylation: A crucial step in the formation of the quaternary ammonium ion of Cyclanoline is N-methylation. This reaction is likely catalyzed by a specific N-methyltransferase (NMT).

-

Final Structural Modifications: Additional enzymatic transformations may be required to arrive at the final structure of Cyclanoline.

The exact sequence and nature of these reactions require further investigation through isotopic labeling studies, enzyme discovery, and functional characterization.

Quantitative Data

Quantitative data on the biosynthesis of Cyclanoline is sparse. However, studies on related alkaloids in Phellodendron amurense and Stephania venosa provide some context for the levels of these compounds in plant tissues. The following tables summarize available data on key enzymes in the upstream BIA pathway and the concentrations of related alkaloids.

Table 1: Kinetic Properties of Key Enzymes in Benzylisoquinoline Alkaloid Biosynthesis

| Enzyme | Source Organism | Substrate | Km (µM) | Reference |

| Norcoclaurine Synthase (NCS) | Thalictrum flavum | 4-Hydroxyphenylacetaldehyde | 700 | [6] |

| Berberine Bridge Enzyme (BBE) | Eschscholzia californica | (S)-Reticuline | 5.4 | [7] |

| Scoulerine 9-O-Methyltransferase (SMT) | Coptis japonica | (S)-Scoulerine | 2.5 | [4] |

| Canadine Synthase (CYP719A21) | Papaver somniferum | (S)-Tetrahydrocolumbamine | 4.63 ± 0.71 | [5] |

Table 2: Concentration of Selected Alkaloids in Stephania venosa

| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| Tetrahydropalmatine | Tuber | 0.1 - 2.5 | HPLC | [8] |

| Dicentrine | Tuber | 0.05 - 1.0 | HPLC | [8] |

| Crebanine | Tuber | 0.1 - 1.5 | HPLC | [8] |

| Stephanine | Tuber | 0.2 - 3.0 | HPLC | [8] |

Experimental Protocols

The elucidation of a biosynthetic pathway relies on a combination of techniques, including enzyme assays, isotopic labeling studies, and heterologous expression of candidate genes. Below are detailed methodologies for key experiments relevant to the study of Cyclanoline biosynthesis.

General Workflow for Enzyme Discovery and Characterization

Protocol for Heterologous Expression and Purification of a Candidate Enzyme

This protocol describes the expression of a candidate plant enzyme (e.g., an O-methyltransferase) in Escherichia coli and its subsequent purification.

1. Cloning of the Candidate Gene:

- The open reading frame of the candidate gene is amplified from cDNA of the source plant (e.g., Stephania venosa) by PCR.

- The PCR product is cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

- The construct is verified by DNA sequencing.

2. Heterologous Expression in E. coli:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C.

- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

- The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

3. Protein Purification:

- The bacterial cells are harvested by centrifugation.

- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

- Cells are lysed by sonication on ice.

- The lysate is clarified by centrifugation to remove cell debris.

- The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

- The column is washed with wash buffer (lysis buffer with 20 mM imidazole).

- The His-tagged protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

- The purity of the eluted protein is assessed by SDS-PAGE.

- If necessary, further purification can be achieved by size-exclusion chromatography.

Enzyme Assay for a Candidate O-Methyltransferase

This protocol is designed to test the activity of a purified putative O-methyltransferase with a hypothesized substrate.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM reaction buffer (e.g., Tris-HCl, pH 7.5)

- 1-5 µg of the purified enzyme

- 100-500 µM of the hypothesized substrate (e.g., (S)-canadine or a derivative)

- 1 mM S-adenosyl-L-methionine (SAM) as the methyl donor

- Total reaction volume of 50-100 µL.

2. Incubation:

- Incubate the reaction mixture at 30°C for 1-2 hours.

- A control reaction without the enzyme or with heat-inactivated enzyme should be run in parallel.

3. Reaction Termination and Product Extraction:

- Terminate the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

- Vortex the mixture vigorously and centrifuge to separate the phases.

- Carefully collect the organic phase containing the product.

- Evaporate the solvent to dryness under a stream of nitrogen.

4. Product Analysis:

- Resuspend the dried extract in a suitable solvent (e.g., methanol).

- Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the methylated product by comparing its mass and retention time to an authentic standard if available, or by high-resolution mass spectrometry to determine its elemental composition.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into downstream metabolites in vivo.

1. Precursor Feeding:

- Stable isotope-labeled precursors (e.g., 13C- or 2H-labeled L-tyrosine or a downstream intermediate) are fed to the plant or cell culture.

- The feeding can be done by adding the labeled compound to the culture medium or by stem feeding for whole plants.

2. Incubation and Harvesting:

- The plant material is incubated for a specific period to allow for the metabolism of the labeled precursor.

- The plant material is then harvested, and the alkaloids are extracted.

3. Analysis:

- The alkaloid extract is analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

- The incorporation of the stable isotope into the target molecule (Cyclanoline) and its intermediates is determined by the mass shift in MS or the presence of specific signals in NMR. This provides direct evidence for the biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound proceeds through the well-established benzylisoquinoline alkaloid pathway to the protoberberine intermediate (S)-canadine. While the subsequent steps to Cyclanoline are not yet fully elucidated, a plausible pathway involving O- and N-methylation is proposed. This technical guide provides a framework for researchers to investigate the remaining unknown steps in Cyclanoline biosynthesis. Future research should focus on the identification and characterization of the specific O-methyltransferases and N-methyltransferases responsible for the terminal steps in the pathway. The use of modern transcriptomics and metabolomics approaches in Stephania venosa and Phellodendron amurense, coupled with the functional characterization of candidate enzymes, will be instrumental in fully unraveling the biosynthesis of this intriguing alkaloid. Such knowledge will not only advance our understanding of plant specialized metabolism but also open up avenues for the biotechnological production of Cyclanoline and its derivatives for potential therapeutic applications.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 5. academic.oup.com [academic.oup.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. Corydaline - LKT Labs [lktlabs.com]

An In-depth Technical Guide to the Pharmacology and Toxicology of Cyclanoline Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclanoline chloride is a quaternary ammonium alkaloid that has demonstrated notable pharmacological activities, primarily as a cholinesterase inhibitor and more recently as an agent capable of overcoming chemotherapy resistance in cancer cells. This technical guide provides a comprehensive overview of the current understanding of the pharmacology and toxicology of this compound, with a focus on its mechanisms of action, available quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 17472-50-3 |

| Molecular Formula | C₂₀H₂₄ClNO₄ |

| Molecular Weight | 377.86 g/mol |

| Appearance | White to off-white solid or crystalline substance |

| Solubility | Soluble in water and various organic solvents |

| Storage | Store at 2°C - 8°C |

Pharmacology

Mechanism of Action

This compound exhibits at least two distinct pharmacological mechanisms of action:

-

Cholinesterase Inhibition: this compound acts as an inhibitor of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.[1][2][3][4][5]

-

Inhibition of the JAK2/STAT3 Signaling Pathway: In the context of cancer, this compound has been shown to reverse cisplatin resistance in bladder cancer cells by inhibiting the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][7][8] This pathway is often constitutively activated in cancer cells and plays a crucial role in cell proliferation, survival, and drug resistance. By inhibiting the phosphorylation of JAK2 and STAT3, this compound can induce apoptosis and cell cycle arrest in resistant cancer cells.[6][7][8]

Pharmacodynamics

The primary pharmacodynamic effects of this compound are linked to its dual inhibitory activities.

2.2.1. Cholinesterase Inhibition

Quantitative data on the cholinesterase inhibitory activity of this compound is available from in vitro studies.

| Enzyme | IC₅₀ (µg/mL) |

| Acetylcholinesterase (AChE) | 11.82 ± 2.25 |

| Butyrylcholinesterase (BChE) | No significant inhibition |

Data from Kong et al., 2020.[9]

2.2.2. Anti-cancer Effects

In cisplatin-resistant bladder cancer cells, this compound has been shown to:

Pharmacokinetics

There is currently a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further research is required to characterize its pharmacokinetic profile.

Toxicology

Comprehensive toxicological data for this compound is limited. The available information is primarily from safety data sheets and a single study on its effects in bladder cancer models.

| Toxicological Endpoint | Result/Observation | Reference |

| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4) | |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | |

| Carcinogenicity | No data available | |

| Genotoxicity | No data available | |

| Reproductive Toxicity | No data available |

Note: The absence of comprehensive toxicological data necessitates careful handling and the use of appropriate personal protective equipment in a laboratory setting.

Key Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the methodology described by Kong et al. (2020).[9]

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffered saline (PBS)

-

This compound

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE or BChE, ATCI or BTCI, and DTNB in PBS.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add various concentrations of this compound to the test wells and a control vehicle to the control wells.

-

Pre-incubate the plate at a controlled temperature.

-

Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE) and DTNB to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-cancer Assays

The following protocols are based on the study by Kong et al. (2024) on cisplatin-resistant bladder cancer cells.[6][8][10]

4.2.1. Cell Viability Assay (CCK-8)

Objective: To assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cisplatin-resistant bladder cancer cell lines (e.g., T24/DR, BIU-87/DR)

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, cisplatin, or a combination of both.

-

Incubate for a specified period (e.g., 24, 48 hours).

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

4.2.2. Western Blot Analysis for Phosphorylated JAK2 and STAT3

Objective: To determine the effect of this compound on the phosphorylation of JAK2 and STAT3.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein and loading control.

In Vivo Xenograft Model of Bladder Cancer

This protocol is a general representation based on the in vivo study described by Kong et al. (2024).[6][8][10]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cisplatin-resistant bladder cancer cells

-

This compound

-

Cisplatin

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject the cisplatin-resistant bladder cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound, cisplatin, combination therapy).

-

Administer the treatments according to a predetermined schedule and dosage.

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for p-STAT3).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cholinesterase Inhibition by this compound.

Caption: JAK2/STAT3 Pathway Inhibition.

Caption: In Vivo Experimental Workflow.

Conclusion and Future Directions

This compound is a promising pharmacological agent with demonstrated dual mechanisms of action. Its ability to inhibit cholinesterase suggests potential applications in neurodegenerative diseases, while its capacity to reverse cisplatin resistance by targeting the JAK2/STAT3 pathway opens new avenues for cancer therapy. However, the current body of knowledge is limited by the lack of comprehensive pharmacokinetic and toxicological data.

Future research should focus on:

-

In-depth Toxicological Profiling: Conducting studies to determine LD₅₀ values, as well as chronic, reproductive, and genotoxicity to establish a comprehensive safety profile.

-

Pharmacokinetic Studies: Characterizing the ADME properties of this compound to understand its behavior in biological systems and guide dosing strategies.

-

Mechanism of Cholinesterase Inhibition: Further elucidating the specific interactions of this compound with acetylcholinesterase at the molecular level.

-

Broadening Anti-cancer Applications: Investigating the efficacy of this compound in other cancer types where the JAK2/STAT3 pathway is implicated in drug resistance.

A more complete understanding of these aspects is crucial for the potential translation of this compound from a research compound to a therapeutic agent.

References

- 1. toolsbiotech.com [toolsbiotech.com]

- 2. ptglab.com [ptglab.com]

- 3. Subcutaneous model, mouse orthotopic bladder cancer model, and intravesical BCG treatment [bio-protocol.org]

- 4. Stromal modulation of bladder cancer-initiating cells in a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. bosterbio.com [bosterbio.com]

- 8. A Murine Orthotopic Bladder Tumor Model and Tumor Detection System [jove.com]

- 9. The Cholinesterase Inhibitory Properties of Stephaniae Tetrandrae Radix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclanoline Reverses Cisplatin Resistance in Bladder Cancer Cells by Inhibiting the JAK2/STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Architecture of Cyclanoline Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclanoline chloride, a quaternary protoberberine alkaloid, has garnered attention for its biological activities, notably as a cholinesterase inhibitor. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the analytical methodologies and data that have been instrumental in defining its molecular architecture.

Chemical Identity and Properties

This compound is chemically designated as 13a-alpha-Berbinium, 2,9-dihydroxy-3,10-dimethoxy-7-methyl-, chloride. It is also known by its synonyms, Cissamine chloride and l-alpha-N-Methylscoulerine. The compound was first identified as a natural product isolated from plants of the Menispermaceae family, such as Stephania venosa and Cissampelos pareira.

| Property | Value |

| Chemical Formula | C₂₀H₂₄ClNO₄ |

| Molecular Weight | 377.86 g/mol |

| CAS Number | 17472-50-3 |

| Appearance | Off-white to light brown solid |

Core Structural Elucidation: A Methodological Approach

The definitive structure of this compound was established through a combination of spectroscopic and analytical techniques. These methods provide a detailed picture of the connectivity of atoms and their spatial arrangement. The general workflow for such a structural elucidation is outlined below.

Caption: General workflow for the isolation and structural elucidation of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, typically methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters: A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). Key information obtained includes the chemical shift of each proton, the integration (number of protons), and the multiplicity (splitting pattern) which reveals adjacent protons.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters: A proton-decoupled pulse sequence is used to obtain a spectrum where each unique carbon atom appears as a single peak. Chemical shifts are reported in ppm.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can help in structural determination.

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is commonly used for quaternary alkaloids like this compound.

-

Sample Preparation: A dilute solution of the sample in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.

-

Data Acquisition: The instrument is operated in positive ion mode to detect the cationic Cyclanoline molecule. The accurate mass measurement allows for the determination of the elemental formula (C₂₀H₂₄NO₄⁺ for the cation).

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation pattern provides valuable clues about the different structural components of the molecule.

Caption: Logical relationship in Mass Spectrometry analysis.

Spectroscopic Data (Representative)

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on data for structurally similar protoberberine alkaloids.

Table 1: Representative ¹H NMR Data for Cyclanoline Moiety

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-1 | ~6.8 | s |

| H-4 | ~6.9 | s |

| H-5 | ~3.0-3.2 | m |

| H-6 | ~4.2-4.4 | m |

| H-8 | ~4.8-5.0 | m |

| H-11 | ~7.0 | s |

| H-12 | ~6.9 | s |

| H-13 | ~3.2-3.4 | m |

| H-13a | ~4.6-4.8 | m |

| N-CH₃ | ~3.5 | s |

| OCH₃ | ~3.9 | s |

| OCH₃ | ~3.9 | s |

Table 2: Representative ¹³C NMR Data for Cyclanoline Moiety

| Carbon | Expected Chemical Shift (ppm) |

| C-1 | ~110 |

| C-2 | ~148 |

| C-3 | ~149 |

| C-4 | ~112 |

| C-4a | ~128 |

| C-5 | ~28 |

| C-6 | ~58 |

| C-7a | ~125 |

| C-8 | ~65 |

| C-9 | ~150 |

| C-10 | ~147 |

| C-11 | ~115 |

| C-12 | ~120 |

| C-12a | ~130 |

| C-13 | ~35 |

| C-13a | ~60 |

| C-13b | ~122 |

| N-CH₃ | ~48 |

| OCH₃ | ~56 |

| OCH₃ | ~56 |

Biological Significance: Cholinesterase Inhibition

The structural features of this compound, particularly the quaternary nitrogen and the planar aromatic system, are key to its biological activity as an inhibitor of acetylcholinesterase (AChE). This inhibition increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism relevant to the symptomatic treatment of Alzheimer's disease.

Caption: Signaling pathway of cholinesterase inhibition by this compound.

Conclusion

The structural elucidation of this compound is a classic example of natural product chemistry, relying on a synergistic application of isolation techniques and spectroscopic analysis. While the primary historical data is elusive, the established structure, confirmed through comparison with related alkaloids, provides a solid foundation for its further investigation as a pharmacologically active agent. The detailed methodologies and representative data presented in this guide serve as a valuable resource for researchers in the fields of phytochemistry, medicinal chemistry, and drug development.

An In-depth Technical Guide to Cyclanoline Chloride and its Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclanoline is a quaternary isoquinoline alkaloid that has garnered interest in the scientific community for its biological activities. It is primarily known for its role as a cholinesterase inhibitor and, more recently, for its potential in overcoming cancer drug resistance. This technical guide provides a comprehensive overview of the available data on cyclanoline chloride, with a focus on its biological effects, the signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.

Data Presentation

The following table summarizes the known biological activities of cyclanoline. Due to the limited publicly available data, quantitative comparisons with a range of derivatives are not possible at this time.

| Biological Activity | Target/Assay | Key Findings | Reference |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | Cyclanoline exhibits cholinesterase inhibitory activity. | [1][2] |

| Anticancer | Cisplatin-resistant bladder cancer cells (T24/DR, BIU-87/DR) | Cyclanoline reverses cisplatin resistance by inhibiting the JAK2/STAT3 signaling pathway. It decreases p-STAT3, inhibits invasion and migration, and induces apoptosis and G0/G1 cell cycle arrest. | [3][4][5] |

Experimental Protocols

This section details the methodologies for the isolation of cyclanoline and the key experiments performed to evaluate its anticancer properties.

Isolation of Cyclanoline from Stephania venosa

-

Extraction: The dried and powdered tubers of Stephania venosa are subjected to extraction with a suitable solvent, typically methanol, over an extended period.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloid fraction. This involves dissolving the extract in an acidic solution, followed by extraction with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent like chloroform or dichloromethane.

-

Chromatographic Purification: The crude alkaloid fraction is further purified using chromatographic techniques. This may involve column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure cyclanoline.

-

Salt Formation: To obtain this compound, the purified free base of cyclanoline is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the chloride salt.

Evaluation of Cyclanoline in Cisplatin-Resistant Bladder Cancer

The following protocols are based on the study investigating the effect of cyclanoline on cisplatin-resistant bladder cancer cells.[3][4][5]

-

Cell Culture: Human bladder cancer cell lines (e.g., T24 and BIU-87) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of Resistance: Cisplatin-resistant sublines (e.g., T24/DR and BIU-87/DR) are established by exposing the parental cells to gradually increasing concentrations of cisplatin over several months. The starting concentration is typically low (e.g., 0.1 µM) and is incrementally increased as the cells develop resistance. The resistance is confirmed by comparing the IC50 value of cisplatin in the resistant cells to that in the parental cells using a cell viability assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The cells are then treated with varying concentrations of cisplatin, cyclanoline, or a combination of both for a specified period (e.g., 48 hours).

-

CCK-8 Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Acetylcholinesterase Inhibition Assay

While a specific protocol for cyclanoline is not detailed in the provided search results, a general and widely used method for assessing acetylcholinesterase (AChE) inhibition is the Ellman's method.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (e.g., 100 mM, pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and the test compound (cyclanoline) at various concentrations.

-

Enzyme Addition: Add a solution of acetylcholinesterase to each well to initiate the reaction. A well without the inhibitor serves as a positive control, and a well without the enzyme serves as a blank.

-

Substrate Addition: Add the substrate, acetylthiocholine iodide, to all wells.

-

Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured kinetically at 412 nm over a period of time using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the positive control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Visualization of Pathways and Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate the signaling pathway affected by cyclanoline and a typical experimental workflow.

Conclusion

This compound presents as a promising natural compound with demonstrated biological activities, notably as a cholinesterase inhibitor and a potential agent to overcome cisplatin resistance in bladder cancer through the inhibition of the JAK2/STAT3 pathway. The current body of research, however, is primarily focused on the parent compound. Future investigations into the synthesis and biological evaluation of a range of this compound derivatives could be a valuable endeavor. Such studies would enable a comprehensive structure-activity relationship (SAR) analysis, potentially leading to the development of more potent and selective therapeutic agents. Further research is also warranted to explore the full spectrum of its pharmacological effects and its potential in other therapeutic areas.

References

- 1. Cyclanoline - Wikipedia [en.wikipedia.org]

- 2. Isolation of Nocuolin A and Synthesis of New Oxadiazine Derivatives. Design, Synthesis, Molecular Docking, Apoptotic Evaluation, and Cathepsin B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Buy Cyclanoline (EVT-1192957) | 18556-27-9 [evitachem.com]

- 5. This compound | 17472-50-3 | FC65965 | Biosynth [biosynth.com]

Alkaloid Composition of Cyclea insularis: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the alkaloid composition of the Cyclea genus. Due to the limited availability of specific research on Cyclea insularis, this document extrapolates information from closely related species within the Menispermaceae family. All data presented herein, unless otherwise specified, pertains to alkaloids isolated from various Cyclea species and should be considered representative of the genus. Researchers are advised to conduct species-specific analysis for definitive quantitative and qualitative alkaloid profiling of Cyclea insularis.

Introduction

Cyclea insularis, a member of the Menispermaceae family, is a plant species with potential pharmacological significance owing to its purported alkaloid content. The Menispermaceae family is renowned for producing a diverse array of bioactive alkaloids, most notably bisbenzylisoquinoline alkaloids (BBIQAs).[1] These compounds are characterized by a structure comprising two benzylisoquinoline units linked by one or more ether bridges.[1] Prominent BBIQAs, such as tetrandrine and fangchinoline, have been extensively studied for their anti-inflammatory, anticancer, and antiviral properties.[2][3] This guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the known alkaloid composition within the Cyclea genus, general experimental protocols for their isolation and characterization, and insights into their biological activities.

Alkaloid Profile of the Cyclea Genus

While quantitative data for Cyclea insularis remains elusive, phytochemical investigations of other Cyclea species have led to the isolation and identification of several BBIQAs. These findings provide a strong indication of the types of alkaloids that may be present in Cyclea insularis.

Table 1: Bisbenzylisoquinoline Alkaloids Identified in the Cyclea Genus

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Plant Source | Reference(s) |

| Tetrandrine | C₃₈H₄₂N₂O₆ | 622.75 | Cyclea peltata | [4] |

| Fangchinoline | C₃₇H₄₀N₂O₆ | 608.72 | Not specified in provided context | [2] |

| Cycleanine | C₃₈H₄₂N₂O₆ | 622.75 | Cyclea sutchuenensis | Not specified in provided context |

| Isochondodendrine | C₃₆H₃₈N₂O₆ | 594.69 | Cyclea sutchuenensis | Not specified in provided context |

| Isocycleanine | C₃₈H₄₂N₂O₆ | 622.75 | Cyclea sutchuenensis | Not specified in provided context |

| Sutchuenensine | Not specified | Not specified | Cyclea sutchuenensis | Not specified in provided context |

| Racemosidine A-C | Not specified | Not specified | Cyclea racemosa | Not specified in provided context |

| Racemosinine A-C | Not specified | Not specified | Cyclea racemosa | Not specified in provided context |

| (-)-2'-norlimacine | Not specified | Not specified | Cyclea barbata | Not specified in provided context |

| (+)-cycleabarbatine | Not specified | Not specified | Cyclea barbata | Not specified in provided context |

| (+)-tetrandrine-2'-beta-N-oxide | C₃₈H₄₂N₂O₇ | 638.75 | Cyclea barbata | Not specified in provided context |

| (+)-berbamine | C₃₇H₄₀N₂O₆ | 608.72 | Cyclea barbata | Not specified in provided context |

| (-)-repandine | C₃₇H₄₀N₂O₆ | 608.72 | Cyclea barbata | Not specified in provided context |

| (+)-cycleanorine | Not specified | Not specified | Cyclea barbata | Not specified in provided context |

| (+)-daphnandrine | C₃₆H₃₈N₂O₆ | 594.69 | Cyclea barbata | Not specified in provided context |

| (-)-curine | C₃₆H₃₈N₂O₆ | 594.69 | Cyclea barbata | Not specified in provided context |

| (+)-coclaurine | C₁₇H₁₉NO₃ | 285.34 | Cyclea barbata | Not specified in provided context |

| (-)-N-methylcoclaurine | C₁₈H₂₁NO₃ | 299.36 | Cyclea barbata | Not specified in provided context |

Experimental Protocols

The following sections outline generalized methodologies for the extraction, isolation, and structural elucidation of bisbenzylisoquinoline alkaloids from plant material, which can be adapted for the study of Cyclea insularis.

General Extraction and Isolation Workflow

The isolation of BBIQAs typically involves a multi-step process beginning with the extraction of the plant material, followed by purification and separation of the individual alkaloids.

Caption: General workflow for the extraction and isolation of bisbenzylisoquinoline alkaloids.

Detailed Methodologies

3.2.1. Extraction

A common method for extracting alkaloids involves the use of an acidic aqueous solution or an organic solvent.[5]

-

Acidified Water Extraction: The powdered plant material is macerated or percolated with a dilute acid solution (e.g., 0.1 M HCl). The acidic extract is then made alkaline (e.g., with NH₄OH) to precipitate the crude alkaloids, which are subsequently extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane).[5]

-

Organic Solvent Extraction: The plant material is extracted with an organic solvent such as methanol or ethanol. The resulting extract is concentrated, and the residue is then subjected to an acid-base partitioning procedure as described above to separate the alkaloids from neutral and acidic compounds.

3.2.2. Purification and Separation

The crude alkaloid extract is a complex mixture that requires further purification to isolate individual compounds.

-

Column Chromatography: This is a primary technique for separating alkaloids. The crude extract is loaded onto a column packed with a stationary phase (e.g., silica gel, alumina). A solvent or a gradient of solvents is then passed through the column to elute the compounds at different rates based on their polarity, leading to their separation.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is used for the final purification of alkaloids. It offers higher resolution and efficiency compared to column chromatography. A variety of columns (e.g., C18, phenyl-hexyl) and mobile phases can be employed depending on the specific alkaloids being separated.[6]

3.2.3. Structural Elucidation

The chemical structure of the isolated alkaloids is determined using a combination of spectroscopic techniques.[7]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used for the analysis of alkaloids.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[9]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the nature of the chromophores, respectively.

Biological Activities and Signaling Pathways

Bisbenzylisoquinoline alkaloids, such as tetrandrine and fangchinoline, which are prevalent in the Cyclea genus, exhibit a wide range of pharmacological activities.[2][3] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Effects of Tetrandrine

Tetrandrine has demonstrated significant anticancer properties in various cancer cell lines. Its mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cell migration and invasion.[2]

Caption: Signaling pathways modulated by Tetrandrine in cancer cells.[3][10]

Anti-inflammatory Effects of Fangchinoline

Fangchinoline has been shown to possess potent anti-inflammatory properties. It exerts its effects by modulating signaling pathways involved in the inflammatory response.

Caption: Anti-inflammatory signaling pathways modulated by Fangchinoline.

Conclusion

While specific phytochemical data for Cyclea insularis is currently lacking in the scientific literature, the analysis of related species within the Cyclea genus strongly suggests the presence of a rich diversity of bisbenzylisoquinoline alkaloids. The established biological activities of prominent BBIQAs like tetrandrine and fangchinoline highlight the therapeutic potential of this plant genus. This technical guide provides a foundational framework for researchers interested in the chemical and pharmacological investigation of Cyclea insularis. The outlined experimental protocols offer a starting point for the isolation and characterization of its alkaloidal constituents, and the described signaling pathways provide a basis for investigating their mechanisms of action. Further research is warranted to definitively elucidate the alkaloid profile of Cyclea insularis and to explore its full pharmacological potential.

References

- 1. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]

- 4. Bioassay guided fractionation of Cyclea peltata using in vitro RAW 264.7 cell culture, antioxidant assays and isolation of bioactive compound tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. API-ionspray MS and MS/MS study on the structural characterization of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure elucidation of two new bisbenzylisoquinoline alkaloids and NMR assignments of the alkaloids from the fruits of Tiliacora racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Isoquinoline Alkaloids from Stephania Species: A Comprehensive Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the isoquinoline alkaloids derived from Stephania species, tailored for researchers, scientists, and drug development professionals. This document summarizes the rich chemical diversity of these compounds, their significant pharmacological activities, and the intricate signaling pathways they modulate. It also offers detailed experimental protocols for their extraction, isolation, and biological evaluation.

Introduction to Stephania Alkaloids

The genus Stephania, belonging to the Menispermaceae family, is a rich source of structurally diverse isoquinoline alkaloids.[1] These compounds have garnered significant attention in the scientific community for their wide range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and immunomodulatory effects.[1][2] The complex chemical structures of these alkaloids, often featuring bisbenzylisoquinoline, aporphine, and protoberberine skeletons, contribute to their diverse biological activities and make them promising candidates for drug discovery and development. This guide aims to provide a comprehensive overview of the current state of research on Stephania alkaloids, with a focus on quantitative data, experimental methodologies, and the molecular mechanisms underlying their therapeutic potential.

Quantitative Analysis of Pharmacological Activities

The therapeutic potential of isoquinoline alkaloids from Stephania species is underscored by their potent biological activities. The following tables summarize the in vitro cytotoxic, anti-inflammatory, and antiviral effects of various alkaloids, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Isoquinoline Alkaloids from Stephania Species

| Alkaloid | Cancer Cell Line | IC50 (µM) | Stephania Species | Reference |

| Cepharanthine | HT29 (Colon) | 2.4 | S. rotunda | [3][4] |

| Cepharanthine | LS174T (Colon) | 3.1 | S. rotunda | [3][4] |

| Cepharanthine | SW620 (Colon) | 5.3 | S. rotunda | [3][4] |

| Cepharanthine | HepG2 (Liver) | 4.8 | S. rotunda | [3][4] |

| Tetrandrine | MCF-7 (Breast) | 2.81 ± 0.06 | S. tetrandra | [2] |

| Tetrandrine | HCT-116 (Colon) | 3.66 ± 0.26 | S. tetrandra | [2] |

| Tetrandrine | HepG2 (Liver) | 2.85 ± 0.15 | S. tetrandra | [2] |

| Fangchinoline | SARS-CoV-2 (in 293TAT cells) | 0.143 | S. tetrandra | [5] |

| Oxostephanine | BC (Breast) | 0.24 µg/mL | S. venosa | [6] |

| Oxostephanine | MOLT-3 (Leukemia) | 0.71 µg/mL | S. venosa | [6] |

| Dehydrocrebanine | HL-60 (Leukemia) | 2.14 µg/mL | S. venosa | [6] |

| Thailandine | A549 (Lung) | 0.30 µg/mL | S. venosa | [6] |

| Stepharine | LN-229 (Glioblastoma) | 8.1 µg/mL | S. glandulifera | [7] |

| Pseudopalmatine | W2 (Plasmodium falciparum) | 2.8 | S. rotunda | [8] |

| Dehydroroemerine | W2 (Plasmodium falciparum) | 0.36 | S. rotunda | [9] |

Table 2: Anti-inflammatory Activity of Isoquinoline Alkaloids from Stephania Species

| Alkaloid | Assay | IC50 (µM) | Stephania Species | Reference |

| Longanone | TNF-α Production Inhibition | 6.54 - 30.44 | S. longa | [10] |

| Cephatonine | TNF-α Production Inhibition | 6.54 - 30.44 | S. longa | [10] |

| Prostephabyssine | TNF-α Production Inhibition | 6.54 - 30.44 | S. longa | [10] |

| Longanone | IL-6 Production Inhibition | 6.54 - 30.44 | S. longa | [10] |

| Cephatonine | IL-6 Production Inhibition | 6.54 - 30.44 | S. longa | [10] |

| Prostephabyssine | IL-6 Production Inhibition | 6.54 - 30.44 | S. longa | [10] |

| Unnamed Bisbenzylisoquinoline | NO Production Inhibition | 15.26 ± 2.99 | S. tetrandra | [2] |

| Known Analogue 15 | NO Production Inhibition | 6.12 ± 0.25 | S. tetrandra | [2] |

| Known Analogue 16 | NO Production Inhibition | 5.92 ± 1.89 | S. tetrandra | [2] |

Table 3: Antiviral Activity of Isoquinoline Alkaloids from Stephania Species

| Alkaloid | Virus | IC50 | Stephania Species | Reference |

| Tetrandrine | SARS-CoV-2 (in 293TAT cells) | 284 nM | S. tetrandra | [5] |

| Cepharanthine | SARS-CoV-2 (in 293TAT cells) | 193 nM | S. tetrandra | [5] |

| FK-3000 | HSV-1 | 7.8 µg/mL | S. cepharantha | [11] |

| FK-3000 | HSV-1 TK- | 9.9 µg/mL | S. cepharantha | [11] |

| FK-3000 | HSV-2 | 8.7 µg/mL | S. cepharantha | [11] |

| N-methylcrotsparine | HSV-1 | 8.3 µg/mL | S. cepharantha | [11] |

| N-methylcrotsparine | HSV-1 TK- | 7.7 µg/mL | S. cepharantha | [11] |

| N-methylcrotsparine | HSV-2 | 6.7 µg/mL | S. cepharantha | [11] |

Table 4: Extraction Yields of Key Isoquinoline Alkaloids from Stephania Species

| Alkaloid | Stephania Species | Plant Part | Extraction Method | Yield | Reference |

| Tetrandrine | S. tetrandra | Root | Reversed-phase flash chromatography | 21 mg from 100 mg extract | [12][13][14] |

| Fangchinoline | S. tetrandra | Root | Reversed-phase flash chromatography | 13 mg from 100 mg extract | [12][13][14] |

| Tetrandrine | S. tetrandra | Root | Deep eutectic solvents-based ultrasound-assisted extraction | 13.36 mg/g | [15] |

| Fangchinoline | S. tetrandra | Root | Deep eutectic solvents-based ultrasound-assisted extraction | 7.23 mg/g | [15] |

| Cepharanthine | S. cephalantha | Tuberous roots | Not specified | ~19.5–33.5% of root mass | [16] |

| Rotundin (Tetrahydropalmatine) | S. rotunda | Root | Not specified | 1.2-1.5% | [17] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of isoquinoline alkaloids from Stephania species.

General Alkaloid Extraction and Isolation Workflow

The following diagram illustrates a general workflow for the extraction and isolation of alkaloids from Stephania plant material.

References

- 1. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. islandscholar.ca [islandscholar.ca]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. New antiplasmodial alkaloids from Stephania rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-herpes simplex virus activity of alkaloids isolated from Stephania cepharantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Cyclanoline Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Cyclanoline chloride, a compound shown to reverse cisplatin resistance in bladder cancer cells. The protocols detailed below are based on established methodologies and findings that this compound inhibits the JAK2/STAT3 signaling pathway, leading to decreased cell viability, induction of apoptosis, and cell cycle arrest.[1][2]

Data Presentation

While published literature confirms the qualitative effects of this compound on bladder cancer cells, specific quantitative data such as IC50 values and precise percentages of apoptosis or cell cycle distribution are not consistently available. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Cell Viability (IC50) of this compound in Bladder Cancer Cell Lines

| Cell Line | Treatment Duration (e.g., 48h) | IC50 (µM) [Placeholder] |

| T24/DR (Cisplatin-Resistant) | 48h | Value to be determined |

| BIU-87/DR (Cisplatin-Resistant) | 48h | Value to be determined |

| T24 (Parental) | 48h | Value to be determined |

| BIU-87 (Parental) | 48h | Value to be determined |

Table 2: Effect of this compound on Apoptosis in Cisplatin-Resistant Bladder Cancer Cells

| Cell Line | Treatment | Concentration (µM) [Placeholder] | % Early Apoptosis [Placeholder] | % Late Apoptosis/Necrosis [Placeholder] |

| T24/DR | Control | 0 | Value | Value |

| This compound | e.g., 10 | Value | Value | |

| This compound | e.g., 20 | Value | Value | |

| BIU-87/DR | Control | 0 | Value | Value |

| This compound | e.g., 10 | Value | Value | |

| This compound | e.g., 20 | Value | Value |

Table 3: Effect of this compound on Cell Cycle Distribution in Cisplatin-Resistant Bladder Cancer Cells

| Cell Line | Treatment | Concentration (µM) [Placeholder] | % G0/G1 Phase [Placeholder] | % S Phase [Placeholder] | % G2/M Phase [Placeholder] |

| T24/DR | Control | 0 | Value | Value | Value |

| This compound | e.g., 10 | Value | Value | Value | |

| This compound | e.g., 20 | Value | Value | Value | |

| BIU-87/DR | Control | 0 | Value | Value | Value |

| This compound | e.g., 10 | Value | Value | Value | |

| This compound | e.g., 20 | Value | Value | Value |

Signaling Pathway

This compound has been demonstrated to reverse cisplatin resistance in bladder cancer by inhibiting the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway.[1][2] The diagram below illustrates this proposed mechanism of action.

Caption: Proposed mechanism of this compound in bladder cancer cells.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound on bladder cancer cells.

Caption: Workflow for the CCK-8 cell viability assay.

Materials:

-

Bladder cancer cell lines (e.g., T24/DR, BIU-87/DR)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Bladder cancer cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).

-

Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

-

Bladder cancer cells

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Fix the cells at 4°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

-

Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis for p-JAK2 and p-STAT3

This protocol details the detection of phosphorylated JAK2 and STAT3 levels by Western blotting to confirm the inhibitory effect of this compound on the signaling pathway.

Caption: General workflow for Western blot analysis.

Materials:

-

Treated bladder cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the levels of phosphorylated proteins to the total protein levels. β-actin should be used as a loading control.

References

Application Notes and Protocols for Cyclanoline Chloride in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclanoline chloride (Cyc) is a bioactive compound that has demonstrated significant potential in cancer research, particularly in overcoming chemoresistance.[1][2] This document provides detailed application notes and experimental protocols for investigating the anti-cancer effects of this compound, with a focus on its role in sensitizing cancer cells to conventional chemotherapeutic agents like cisplatin. The primary mechanism of action for this compound involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, specifically targeting JAK2 and STAT3.[1][2][3] This inhibition leads to downstream effects including the induction of apoptosis, cell cycle arrest, and suppression of tumor growth.[1][2] These protocols are intended to guide researchers in the design and execution of experiments to evaluate the therapeutic potential of this compound in various cancer models.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Bladder Cancer Cell Lines

| Cell Line | Treatment | IC50 Value | Reference |

| T24 (Cisplatin-Resistant) | This compound | Data not available in public domain | [1][2] |

| BIU-87 (Cisplatin-Resistant) | This compound | Data not available in public domain | [1][2] |

| T24 (Cisplatin-Resistant) | Cisplatin | Data not available in public domain | [1][2] |

| BIU-87 (Cisplatin-Resistant) | Cisplatin | Data not available in public domain | [1][2] |

| T24 (Cisplatin-Resistant) | This compound + Cisplatin | Data not available in public domain | [1][2] |

| BIU-87 (Cisplatin-Resistant) | This compound + Cisplatin | Data not available in public domain | [1][2] |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in Bladder Cancer Cells

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase | Reference |

| T24 (Cisplatin-Resistant) | Control | Data not available in public domain | Data not available in public domain | [1][2] |

| T24 (Cisplatin-Resistant) | This compound | Data not available in public domain | Data not available in public domain | [1][2] |

| T24 (Cisplatin-Resistant) | Cisplatin | Data not available in public domain | Data not available in public domain | [1][2] |

| T24 (Cisplatin-Resistant) | This compound + Cisplatin | Data not available in public domain | Data not available in public domain | [1][2] |

| BIU-87 (Cisplatin-Resistant) | Control | Data not available in public domain | Data not available in public domain | [1][2] |

| BIU-87 (Cisplatin-Resistant) | This compound | Data not available in public domain | Data not available in public domain | [1][2] |

| BIU-87 (Cisplatin-Resistant) | Cisplatin | Data not available in public domain | Data not available in public domain | [1][2] |

| BIU-87 (Cisplatin-Resistant) | This compound + Cisplatin | Data not available in public domain | Data not available in public domain | [1][2] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Bladder Cancer Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Endpoint | Average Tumor Weight (g) at Endpoint | % Tumor Growth Inhibition | Reference |

| Control (Vehicle) | Data not available in public domain | Data not available in public domain | N/A | [1][2] |

| This compound | Data not available in public domain | Data not available in public domain | Data not available in public domain | [1][2] |

| Cisplatin | Data not available in public domain | Data not available in public domain | Data not available in public domain | [1][2] |

| This compound + Cisplatin | Data not available in public domain | Data not available in public domain | Data not available in public domain | [1][2] |

Signaling Pathway and Experimental Workflow Diagrams

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on the viability of bladder cancer cells.

Materials:

-

Cisplatin-resistant bladder cancer cell lines (e.g., T24/DR, BIU-87/DR)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound (stock solution in DMSO or PBS)

-

Cisplatin (stock solution in sterile water or saline)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the bladder cancer cells.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound and cisplatin in complete culture medium.

-

For combination studies, prepare a fixed concentration of one drug with serial dilutions of the other.

-

Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated wells as a control.

-

Incubate the plates for 24, 48, or 72 hours.

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

-

Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

-

Bladder cancer cells treated as described in the cell viability assay.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Collection:

-

After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

-

Western Blot Analysis for p-STAT3 and STAT3

This protocol is for detecting the phosphorylation status of STAT3.

Materials:

-

Treated bladder cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3

-

HRP-conjugated secondary antibody (anti-rabbit IgG)

-

Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

-

Protein Extraction:

-

Lyse the treated cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).

-

In Vivo Subcutaneous Xenograft Model

This protocol describes the establishment and treatment of a bladder cancer xenograft model in nude mice. All animal procedures should be performed in accordance with institutional guidelines.

Materials:

-

4-6 week old male athymic nude mice

-

Cisplatin-resistant bladder cancer cells (e.g., T24/DR)

-

Matrigel (optional)

-

This compound and Cisplatin for injection

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Resuspend T24/DR cells in sterile PBS or culture medium, optionally mixed with Matrigel (1:1 ratio).

-

Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, cisplatin, combination).

-

-

Treatment Administration:

-

Administer treatments via an appropriate route (e.g., intraperitoneal injection) at predetermined doses and schedules.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Fix a portion of the tumor in formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., for p-STAT3).

-

Conclusion